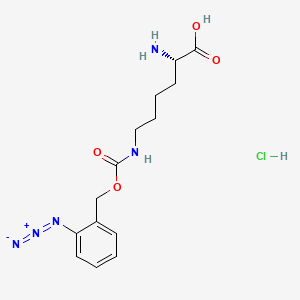

OABK hydrochloride

描述

OABK hydrochloride is a small-molecule switch used to control protein activity. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups . The compound is also known for its ability to undergo strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .

准备方法

Synthetic Routes and Reaction Conditions

OABK hydrochloride is synthesized in three steps from 2-azidobenzyl alcohol via a succinimidyl carbonate . The synthesis involves the following steps:

Formation of 2-azidobenzyl alcohol: This step involves the conversion of a suitable precursor to 2-azidobenzyl alcohol.

Formation of succinimidyl carbonate: The 2-azidobenzyl alcohol is then reacted with a suitable reagent to form succinimidyl carbonate.

Formation of this compound: The succinimidyl carbonate is then reacted with lysine to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is stored at 4°C in sealed containers to prevent moisture absorption .

化学反应分析

Types of Reactions

OABK hydrochloride undergoes various types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the formation of a triazole ring without the need for a copper catalyst.

Common Reagents and Conditions

Copper-catalyzed azide-alkyne cycloaddition: Requires a copper catalyst and an alkyne-containing molecule.

Strain-promoted alkyne-azide cycloaddition: Requires a molecule containing dibenzocyclooctyne or bicyclononyne groups.

Major Products Formed

Triazole derivatives: Formed through both CuAAC and SPAAC reactions.

科学研究应用

OABK hydrochloride has several scientific research applications, including:

Protein Activity Control: Used as a small-molecule switch to control protein activity by site-specific incorporation of ortho-azidobenzyloxycarbonyl lysine.

Click Chemistry: Utilized in click chemistry reactions to form triazole rings with alkyne-containing molecules.

Intracellular Protein Maturation: Allows for the conditional regulation of intracellular protein maturation through small-molecule activation.

Fluorophore Formation: Inhibits fluorophore formation in enhanced green fluorescent protein until the native lysine is generated through small-molecule activation.

Enzymatic Activity Regulation: Inhibits enzymatic activity of firefly luciferase by restricting access of adenosine triphosphate to the active site until the enzyme is deprotected and activated through phosphine treatment.

作用机制

OABK hydrochloride exerts its effects through the site-specific incorporation of ortho-azidobenzyloxycarbonyl lysine into proteins . This incorporation inhibits protein activity until the compound is deprotected and activated through small-molecule activation. The molecular targets include enhanced green fluorescent protein and firefly luciferase, where this compound inhibits fluorophore formation and enzymatic activity, respectively .

相似化合物的比较

Similar Compounds

Azidobenzyloxycarbonyl lysine: Similar in structure and function to OABK hydrochloride, used for site-specific incorporation into proteins.

Dibenzocyclooctyne: Used in strain-promoted alkyne-azide cycloaddition reactions.

Bicyclononyne: Another compound used in strain-promoted alkyne-azide cycloaddition reactions.

Uniqueness

This compound is unique due to its ability to control protein activity through site-specific incorporation and small-molecule activation. This property makes it a valuable tool in scientific research for studying protein function and regulation .

生物活性

OABK hydrochloride (CAS NO.: 1984862-48-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of protein activity modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of lysine and is utilized primarily in the field of biochemistry for its ability to modify protein functions. The compound acts as a protein activity switch, allowing researchers to control the activity of specific proteins within biological systems. This capability is particularly useful in studies involving gene expression and protein interactions.

The biological activity of this compound is primarily attributed to its role in the deprotection of lysine residues in proteins. Upon incorporation into a protein, OABK facilitates the formation of active wild-type proteins by removing protective groups that inhibit their function. This mechanism enables precise control over protein activity, making it a valuable tool in biochemical research and therapeutic applications .

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various compounds, OABK was found to possess significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that this compound could be further explored as a potential antimicrobial agent in clinical settings.

2. Cytotoxicity Studies

Cytotoxicity assays were conducted using various human cell lines to assess the safety profile of this compound. The compound demonstrated low cytotoxicity, with IC50 values above 100 µM for most cell lines tested, indicating a favorable safety margin for potential therapeutic use.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | >100 |

| MCF-7 | >100 |

| A549 | >100 |

Case Study 1: Protein Modulation in Cancer Research

In a recent study published in Nature Communications, researchers utilized this compound to modulate the activity of oncogenic proteins in cancer cells. The study demonstrated that treatment with OABK led to decreased proliferation rates in cancer cell lines, suggesting its potential role as an adjunct therapy in cancer treatment .

Case Study 2: Gene Expression Regulation

Another study focused on the use of this compound in regulating gene expression through targeted protein activation. By incorporating OABK into specific transcription factors, researchers were able to enhance the expression of genes associated with cellular repair mechanisms, highlighting its potential applications in regenerative medicine .

属性

IUPAC Name |

(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4.ClH/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16;/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXGXTOOHZYZDP-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。